molecular formula C9H16O2 B12775548 5-Butyl-4-methyldihydro-2(3H)-furanone, cis-(-)- CAS No. 80041-00-5

5-Butyl-4-methyldihydro-2(3H)-furanone, cis-(-)-

Cat. No.: B12775548
CAS No.: 80041-00-5
M. Wt: 156.22 g/mol
InChI Key: WNVCMFHPRIBNCW-YUMQZZPRSA-N
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Description

5-Butyl-4-methyldihydro-2(3H)-furanone, cis-(-)-: is an organic compound belonging to the furanone family. It is characterized by its unique structure, which includes a butyl group and a methyl group attached to a dihydrofuranone ring. This compound is known for its distinct aroma and is often used in the flavor and fragrance industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Butyl-4-methyldihydro-2(3H)-furanone, cis-(-)- can be achieved through various synthetic routes. One common method involves the cyclization of a suitable precursor under acidic or basic conditions. The reaction typically requires a catalyst to facilitate the formation of the furanone ring.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-Butyl-4-methyldihydro-2(3H)-furanone, cis-(-)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the furanone ring into a more saturated structure.

    Substitution: The butyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of saturated furanone derivatives

    Substitution: Formation of substituted furanone derivatives

Scientific Research Applications

5-Butyl-4-methyldihydro-2(3H)-furanone, cis-(-)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reference compound in analytical chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the flavor and fragrance industry due to its distinct aroma.

Mechanism of Action

The mechanism of action of 5-Butyl-4-methyldihydro-2(3H)-furanone, cis-(-)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to receptors: Interaction with specific receptors in biological systems, leading to a physiological response.

    Enzyme inhibition: Inhibition of key enzymes involved in metabolic pathways.

    Antioxidant activity: Scavenging of free radicals and reduction of oxidative stress.

Comparison with Similar Compounds

Similar Compounds

  • 5-Butyl-4-methyl-3H-furan-2-one
  • 5-Butyl-4-methyl-2(5H)-furanone
  • 5-Butyl-4-methyl-2(3H)-furanone

Uniqueness

5-Butyl-4-methyldihydro-2(3H)-furanone, cis-(-)- is unique due to its specific stereochemistry and the presence of both butyl and methyl groups. This combination of structural features contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

CAS No.

80041-00-5

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

(4S,5S)-5-butyl-4-methyloxolan-2-one

InChI

InChI=1S/C9H16O2/c1-3-4-5-8-7(2)6-9(10)11-8/h7-8H,3-6H2,1-2H3/t7-,8-/m0/s1

InChI Key

WNVCMFHPRIBNCW-YUMQZZPRSA-N

Isomeric SMILES

CCCC[C@H]1[C@H](CC(=O)O1)C

Canonical SMILES

CCCCC1C(CC(=O)O1)C

Origin of Product

United States

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